N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide
Description
This compound is a benzimidazole derivative featuring a dimethylaminopropyl chain at the N1 position, a methyl group at the C2 position, and an acetamide linker bonded to a 1H-indol-3-yl moiety. Benzimidazole cores are well-documented in medicinal chemistry for their roles in targeting kinases, proteases, and other enzymes .
Properties
Molecular Formula |
C23H27N5O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C23H27N5O/c1-16-25-21-14-18(9-10-22(21)28(16)12-6-11-27(2)3)26-23(29)13-17-15-24-20-8-5-4-7-19(17)20/h4-5,7-10,14-15,24H,6,11-13H2,1-3H3,(H,26,29) |
InChI Key |
JIDBOGTUFXHBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate to introduce the dimethylaminopropyl group.
Indole Acetamide Formation: Separately, the indole acetamide can be synthesized by reacting indole with chloroacetic acid in the presence of a base.
Coupling Reaction: Finally, the benzimidazole derivative and the indole acetamide are coupled together using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially reducing the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted products at the dimethylamino group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. The presence of both benzimidazole and indole moieties suggests potential interactions with biological targets like enzymes and receptors.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Compounds containing benzimidazole and indole structures have been studied for their roles in treating diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole moiety.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide likely involves interactions with various molecular targets. The benzimidazole moiety can interact with DNA and enzymes, while the indole moiety can bind to receptors and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Benzimidazole Derivatives
describes compounds such as N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (Compound 2), which shares the benzimidazole-indole framework but lacks the dimethylaminopropyl and acetamide groups. In contrast, the target compound’s dimethylamino group may facilitate membrane permeability or modulate charge-based interactions .
Acetamide-Linked Indole Derivatives
highlights N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. While these compounds feature indole-acetamide linkages, their oxadiazole-thiol groups differ from the benzimidazole core in the target compound. The oxadiazole ring may confer metabolic stability, whereas the benzimidazole in the target compound could enhance π-π stacking with aromatic residues in enzyme pockets .
Benzimidazole-Based Enzyme Inhibitors
reports N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28), a potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor. The target compound’s indole-acetamide group mirrors this structure, but the dimethylaminopropyl chain may alter binding kinetics.
Kinase-Targeting Analogues
describes Belonosudil, a ROCK kinase inhibitor with an acetamide-indazolyl motif. Although the indazole and benzimidazole cores differ in electronic properties, both compounds utilize acetamide linkers to position aromatic groups for hydrophobic interactions. The dimethylaminopropyl group in the target compound may mimic the isopropyl group in Belonosudil, suggesting overlapping pharmacophores for kinase binding .
Comparative Data Table
Research Implications and Mechanistic Insights
- Dimethylaminopropyl Chain: This group likely improves solubility (lower LogP vs. analogs) and may serve as a cationic "anchor" in enzyme active sites, analogous to the dimethylaminoethyl chain in kinase inhibitors like imatinib .
- Indole-Acetamide Linker : The indole’s planar structure facilitates interactions with hydrophobic enzyme pockets, while the acetamide linker provides conformational flexibility, as seen in IDO1 inhibitors .
- Synthetic Routes : The compound could be synthesized via amide coupling between a benzimidazole amine and indole-acetic acid derivative, similar to methods in and .
Biological Activity
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a benzimidazole core fused with an indole moiety, contributing to its diverse chemical properties. The molecular formula is , with a molecular weight of approximately 432.52 g/mol . The presence of functional groups such as amides and heterocyclic rings enhances its reactivity and potential interactions with biological targets.
Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its unique structure may confer specific pharmacological properties, making it a candidate for further investigation in drug discovery.
Potential Targets
- Kinases: Inhibition of kinases involved in cancer proliferation.
- Receptors: Interaction with G-protein coupled receptors (GPCRs) that play roles in various physiological processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Leukemia) | 0.3 | MEK1/2 inhibition |
| MOLM13 (Leukemia) | 1.2 | MEK1/2 inhibition |
| MCF7 (Breast Cancer) | TBD | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth.
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in tumor progression. For example, it may affect the MAPK signaling pathway, which is often dysregulated in cancer.
Case Studies
-
Study on MV4-11 Cells
- Objective: To evaluate the cytotoxic effects of the compound on MV4-11 leukemia cells.
- Findings: The compound significantly inhibited cell proliferation at low concentrations, demonstrating potential as a therapeutic agent against acute leukemia.
-
In Vivo Studies
- Research involving xenograft models has indicated that the compound can reduce tumor growth in vivo, supporting its efficacy observed in vitro.
Synthesis and Optimization
The synthesis of this compound involves several steps that require careful optimization to ensure high yields and purity. Key synthetic routes include:
- Formation of the benzimidazole core.
- Coupling with the indole moiety through amide bond formation.
- Purification via chromatography techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
